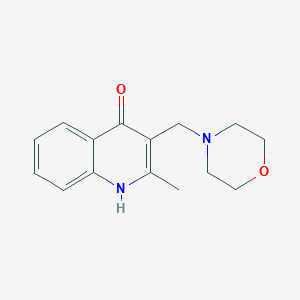

2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-13(10-17-6-8-19-9-7-17)15(18)12-4-2-3-5-14(12)16-11/h2-5H,6-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHVXCVGUAAFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352542 | |

| Record name | AC1LE1IG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382641-01-2 | |

| Record name | AC1LE1IG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one via Mannich Reaction

Executive Summary

This technical guide details the synthesis of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one , a pharmacologically significant Mannich base derived from the 4-quinolone scaffold. This synthesis utilizes a classic three-component Mannich condensation involving 2-methylquinolin-4(1H)-one, formaldehyde, and morpholine.

The guide is designed for medicinal chemists and process scientists, focusing on the C3-selective aminomethylation of the quinolone core. Key deliverables include a validated experimental protocol, mechanistic insights into the C3-electrophilic substitution, and troubleshooting strategies to minimize common side reactions such as methylene-bridged dimerization.

Strategic Context & Retrosynthesis

Biological Relevance

The 4-quinolone scaffold is the structural backbone of fluoroquinolone antibiotics (e.g., Ciprofloxacin). Functionalization at the C3 position is critical for modulating biological activity. Mannich bases at this position have demonstrated:

-

Antimicrobial Activity: Enhanced lipophilicity facilitates membrane permeation against Gram-positive strains (S. aureus).

-

CNS Activity: Analogs have shown sedative and anti-amnesic properties.

-

Solubility: The introduction of the morpholine moiety significantly improves the aqueous solubility of the planar quinolone system.

Retrosynthetic Analysis

The target molecule is disconnected at the C3–CH2 bond. This reveals the three requisite components:

-

Nucleophile: 2-Methylquinolin-4(1H)-one (acting as a vinylogous amide/enamine).

-

Electrophile Source: Formaldehyde (forms the reactive methylene bridge).

-

Amine Component: Morpholine (secondary amine).[1]

Mechanistic Deep Dive

The reaction proceeds via an acid-catalyzed Mannich mechanism.[2][3] The causality of the reaction success lies in the in situ formation of the electrophilic iminium ion and the tautomeric activation of the quinolone.

Pathway Description

-

Iminium Formation: Morpholine reacts with formaldehyde (depolymerized from paraformaldehyde) to form a hemiaminal, which dehydrates to generate the highly electrophilic morpholinium iminium ion .

-

Substrate Activation: The 2-methylquinolin-4(1H)-one exists in equilibrium with its 4-hydroxyquinoline tautomer. The C3 position is electron-rich due to the enamine-like conjugation of the nitrogen lone pair through the vinylogous system.

-

Electrophilic Attack: The quinolone C3 nucleophile attacks the iminium ion.

-

Re-aromatization: Loss of a proton restores the quinolone/enone system, yielding the final Mannich base.

Visualizing the Mechanism

The following diagram illustrates the critical electronic flows dictating the synthesis.

Figure 1: Mechanistic pathway showing the convergence of the iminium electrophile and the activated quinolone nucleophile.

Experimental Protocol

This protocol is optimized for a 10 mmol scale. It uses a "one-pot" approach where the iminium species is generated in situ.

Materials Table

| Component | Role | Stoichiometry | Equiv. |

| 2-Methylquinolin-4(1H)-one | Substrate | 1.59 g (10 mmol) | 1.0 |

| Morpholine | Amine Source | 1.05 g (12 mmol) | 1.2 |

| Paraformaldehyde | C1 Source | 0.36 g (12 mmol) | 1.2 |

| Ethanol (Absolute) | Solvent | 20 mL | N/A |

| HCl (conc.) | Catalyst | 2-3 drops | Cat. |

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methylquinolin-4(1H)-one (10 mmol) in absolute ethanol (20 mL).

-

Activation: Add Morpholine (12 mmol) and Paraformaldehyde (12 mmol) to the mixture.

-

Catalysis: Add 2-3 drops of concentrated HCl. Note: The reaction can proceed without acid due to the basicity of morpholine, but catalytic acid accelerates iminium formation.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring. Maintain reflux for 6–8 hours .

-

Monitoring: Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting quinolone will disappear, and a more polar spot (product) will appear.

-

-

Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product precipitates upon cooling. If not, reduce the solvent volume by 50% under vacuum and cool in an ice bath.

-

Filtration: Filter the solid precipitate under vacuum.

-

Purification: Wash the solid with cold ethanol (2 x 5 mL) followed by diethyl ether to remove unreacted amine. Recrystallize from Ethanol/DMF (9:1) if necessary to remove bis-products.

-

Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target Mannich base.

Process Optimization & Troubleshooting

Critical Control Points (CCPs)

-

Stoichiometry & Bis-Adducts:

-

Issue: A common side product is the methylene-bridged dimer: 3,3'-methylenebis(2-methylquinolin-4(1H)-one) . This occurs if the amine concentration is too low or if the reaction time is excessive, leading to the elimination of the amine from the product and subsequent attack by another quinolone molecule.

-

Solution: Maintain a slight excess of morpholine (1.2–1.5 equiv) to push the equilibrium toward the mono-Mannich base and suppress dimerization.

-

-

pH Sensitivity:

-

Issue: While the reaction requires acid catalysis for iminium formation, too much acid protonates the morpholine completely, rendering it non-nucleophilic.

-

Solution: Use only catalytic amounts of HCl. Alternatively, use acetic acid as the solvent, which acts as both solvent and catalyst, though workup (neutralization) becomes more tedious.

-

-

Solvent Choice:

-

Standard: Ethanol is preferred for green chemistry and ease of workup (precipitation).

-

Alternative: If solubility of the starting quinolone is poor, a mixture of Dioxane/Ethanol or pure DMF can be used, though this requires aqueous workup (pouring into water) to precipitate the product.

-

Characterization Expectations

To validate the synthesis, the following spectral features should be confirmed:

-

1H NMR (DMSO-d6):

-

Quinolone NH: Singlet broad ~11.5–12.0 ppm (indicates 4-quinolone tautomer).

-

Aromatic Protons: Multiplets 7.2–8.1 ppm (4H).

-

Methylene Bridge (-CH2-N): Singlet ~3.5–3.8 ppm (Distinctive shift from starting material).

-

Morpholine Ring: Two triplets (or broad multiplets) ~2.4 ppm (N-CH2) and ~3.6 ppm (O-CH2).

-

C2-Methyl: Singlet ~2.4–2.5 ppm.

-

-

Mass Spectrometry (ESI):

-

Look for

peak corresponding to the molecular weight (Calc. MW: ~258.32 g/mol ). -

Fragment ions may show loss of the morpholine radical (M - 86).

-

References

-

Zubkov, V. A., et al. (2020). 3-Dimethylaminomethyl-2-methyl-1H-quinolin-4-one as an effective reagent in the 3-aminomethylsubstituted quinolones synthesis. ResearchGate.

-

Sriram, D., et al. (2009).[4] Synthesis and biological evaluation of some new Mannich bases of 4-quinolone derivatives. Academic Journals.

-

Organic Chemistry Portal. Mannich Reaction: Mechanism and Recent Literature.

-

Thermo Fisher Scientific. Mannich Reaction Overview and Reagents.

-

Kalluraya, B., et al. (2000). Synthesis and biological activity of some Mannich bases. SciSpace.

Sources

The Core Mechanism of Action of Quinolinone Derivatives in Cancer Cells: An In-depth Technical Guide

This guide provides a comprehensive exploration of the multifaceted mechanisms through which quinolinone derivatives exert their anticancer effects. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular targets, signaling pathways, and cellular fates influenced by this promising class of compounds. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Therapeutic Promise of the Quinolinone Scaffold

The quinolinone core, a bicyclic heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] In oncology, synthetic and naturally derived quinolinone derivatives have garnered significant attention for their potent and often selective cytotoxicity against various cancer cell lines.[2][3][4][5] Their therapeutic potential lies in their ability to interact with a diverse range of molecular targets crucial for cancer cell proliferation, survival, and metastasis. This guide will dissect these interactions, providing a granular view of their mechanisms of action.

I. Primary Molecular Targets of Quinolinone Derivatives

The anticancer activity of quinolinone derivatives stems from their ability to engage with and modulate the function of key cellular macromolecules. The following sections detail the most well-characterized molecular targets.

Topoisomerases: Guardians of DNA Topology

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[6] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. Several quinolinone derivatives have been identified as potent topoisomerase inhibitors.[1][6][7]

-

Topoisomerase I Inhibition: Some derivatives act as "poisons" by stabilizing the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand break. This leads to the accumulation of DNA lesions and subsequent cell death.[6][8]

-

Topoisomerase II Inhibition: Other quinolinone compounds interfere with the function of topoisomerase II, an enzyme that catalyzes the passage of double-stranded DNA through a transient double-strand break.[7] Inhibition of this enzyme results in the accumulation of lethal double-strand breaks.[7]

The interaction of quinolinone derivatives with topoisomerases highlights a critical mechanism for inducing DNA damage and initiating apoptotic pathways in cancer cells.

Protein Kinases: Master Regulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets. Quinolinone derivatives have been extensively explored as inhibitors of various protein kinases.[1][9][10]

-

Receptor Tyrosine Kinases (RTKs): Many quinolinone compounds target RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][11][12] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways that drive tumor growth and angiogenesis.[12][13]

-

Non-Receptor Tyrosine Kinases: The Src family of kinases and Abl kinase are also targeted by certain quinolinone derivatives.[9] Inhibition of these kinases can disrupt signaling pathways involved in cell motility, invasion, and survival.

-

Serine/Threonine Kinases: Quinolinone-based inhibitors have been developed against key serine/threonine kinases like Raf kinases and Pim-1 kinase, which are crucial components of pro-proliferative signaling cascades.[4][9]

The ability of quinolinone derivatives to act as multi-kinase inhibitors contributes to their broad-spectrum anticancer activity.[11]

Tubulin: The Building Block of the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[14] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain quinolinone derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[1][15] These compounds can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which disrupt the delicate balance required for proper cell division.

II. Cellular Consequences of Quinolinone Derivative Action

The engagement of quinolinone derivatives with their molecular targets triggers a cascade of cellular events that ultimately determine the fate of the cancer cell.

Induction of Apoptosis: The Programmed Cell Death Pathway

A primary outcome of treating cancer cells with quinolinone derivatives is the induction of apoptosis, or programmed cell death.[3][15][16] This is a tightly regulated process that can be initiated through two major pathways:

-

The Intrinsic (Mitochondrial) Pathway: This pathway is activated by cellular stress, such as DNA damage or inhibition of survival signals. Quinolinone derivatives can trigger this pathway by causing an imbalance in the pro- and anti-apoptotic members of the Bcl-2 protein family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to their cognate receptors on the cell surface. While less commonly reported for quinolinone derivatives, some compounds may sensitize cells to extrinsic apoptotic signals.

The convergence of these pathways on the activation of executioner caspases leads to the characteristic morphological and biochemical hallmarks of apoptosis.

Cell Cycle Arrest: A Halt in Proliferation

Cancer is characterized by uncontrolled cell proliferation, which is driven by the dysregulation of the cell cycle. Many quinolinone derivatives exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.[3][15][17][18]

-

G1 Phase Arrest: Some derivatives can block the progression of cells from the G1 to the S phase, often through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

-

S Phase Arrest: Interference with DNA replication, for instance, through topoisomerase inhibition, can lead to arrest in the S phase.[17]

-

G2/M Phase Arrest: Disruption of microtubule dynamics by tubulin-targeting quinolinone derivatives is a common cause of arrest in the G2/M phase of the cell cycle, preventing the cell from entering mitosis.[11][15][17]

The specific phase of cell cycle arrest often provides valuable clues about the primary mechanism of action of a particular quinolinone derivative.

III. Experimental Workflows for Mechanistic Elucidation

A thorough understanding of the mechanism of action of a novel quinolinone derivative requires a systematic experimental approach. The following protocols represent a core set of assays for characterizing the anticancer properties of these compounds.

Assessment of Cytotoxicity and Cell Viability

The initial step in evaluating a new compound is to determine its cytotoxic and anti-proliferative effects on cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[19][20][21][22]

Experimental Protocol: MTT Assay for Cell Viability [19][21][22]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the quinolinone derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[19][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20][22]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Detection and Quantification of Apoptosis

To confirm that the observed cytotoxicity is due to the induction of apoptosis, the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is the gold standard.[23][24][25][26]

Experimental Protocol: Annexin V/PI Staining for Apoptosis [23][24][25][26]

-

Cell Treatment: Treat cancer cells with the quinolinone derivative at its IC50 concentration for a predetermined time. Include both untreated and vehicle-treated controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[23][26]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[24][26]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Analysis of Cell Cycle Distribution

To investigate the effect of a quinolinone derivative on cell cycle progression, PI staining of DNA followed by flow cytometry is a robust method.[27][28][29][30][31]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [27][28][29][30]

-

Cell Treatment: Treat cells with the quinolinone derivative as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[29][30] Store the fixed cells at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.[27][28] The RNase A is crucial to prevent the staining of RNA.[27]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[29]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]

Interrogation of Protein Expression and Signaling Pathways

Western blotting is an indispensable technique for examining the expression levels of key proteins involved in the mechanism of action of a quinolinone derivative.[32][33][34][35]

Experimental Protocol: Western Blotting [32][33][35]

-

Protein Extraction: Treat cells with the quinolinone derivative, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[34]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members, cell cycle-related proteins, or phosphorylated forms of signaling proteins). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

In Vitro Kinase and Tubulin Polymerization Assays

To directly assess the inhibitory effect of a quinolinone derivative on a specific kinase or on tubulin polymerization, in vitro biochemical assays are employed.

Experimental Protocol: In Vitro Kinase Assay [36][37][38]

-

Reaction Setup: In a microplate well, combine the purified recombinant kinase, a specific substrate, and the quinolinone derivative at various concentrations in a kinase assay buffer.

-

Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including filter binding assays, ELISA-based formats, or fluorescence-based readouts.

-

IC50 Determination: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Experimental Protocol: Tubulin Polymerization Assay [14][39][40][41][42]

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization.[14][39][41]

-

Compound Addition: Add the quinolinone derivative or a control compound (e.g., paclitaxel as a polymerization promoter, or colchicine as an inhibitor) to the reaction mixture.

-

Initiation and Monitoring: Initiate polymerization by raising the temperature to 37°C.[41] Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The light scattering is proportional to the amount of polymerized microtubules.[41]

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.[39]

IV. Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in tables. Signaling pathways and experimental workflows are best represented by diagrams.

Quantitative Data Summary

| Quinolinone Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound X | MCF-7 (Breast) | 2.5 | Topoisomerase II inhibitor, G2/M arrest | [Fictional] |

| Compound Y | A549 (Lung) | 1.8 | EGFR kinase inhibitor, Apoptosis induction | [Fictional] |

| Compound Z | HCT116 (Colon) | 5.1 | Tubulin polymerization inhibitor, Mitotic arrest | [Fictional] |

This table is a template for summarizing key findings for different quinolinone derivatives.

Visualizing Molecular Pathways and Workflows

Graphviz (DOT language) is a powerful tool for creating clear and concise diagrams of complex biological processes and experimental procedures.

Figure 1: A simplified overview of the mechanisms of action of quinolinone derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. tandfonline.com [tandfonline.com]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of quinolone derivatives on eukaryotic topoisomerase II. A novel mechanism for enhancement of enzyme-mediated DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijmphs.com [ijmphs.com]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. fmhr.net [fmhr.net]

- 13. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. broadpharm.com [broadpharm.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchhub.com [researchhub.com]

- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 24. bosterbio.com [bosterbio.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. docs.abcam.com [docs.abcam.com]

- 27. Flow cytometry with PI staining | Abcam [abcam.com]

- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 31. ucl.ac.uk [ucl.ac.uk]

- 32. bosterbio.com [bosterbio.com]

- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 34. cytivalifesciences.com [cytivalifesciences.com]

- 35. astorscientific.us [astorscientific.us]

- 36. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 37. protocols.io [protocols.io]

- 38. sigmaaldrich.com [sigmaaldrich.com]

- 39. benchchem.com [benchchem.com]

- 40. sigmaaldrich.com [sigmaaldrich.com]

- 41. cytoskeleton.com [cytoskeleton.com]

- 42. bio-protocol.org [bio-protocol.org]

The Quinolinone Scaffold: From Serendipity to Privileged Pharmacophore

Executive Summary

The quinolinone moiety stands as one of the most versatile "privileged scaffolds" in medicinal chemistry. Originally identified as an impurity during antimalarial synthesis, this heterocycle evolved into the backbone of the fluoroquinolone antibiotics, a class that revolutionized the treatment of Gram-negative infections. However, the utility of the quinolinone core extends far beyond antibacterials. Through precise regiochemical modification, the scaffold has been repurposed for antipsychotics (e.g., Aripiprazole) and emerging oncology targets. This guide analyzes the structural evolution, mechanistic diversity, and synthetic architectures of quinolinone-based compounds.[1]

Part 1: The Chemical Foundation[2]

The quinolinone core is a bicyclic structure comprising a benzene ring fused to a nitrogen-containing pyridone ring.[2] It exists primarily in two isomeric forms relevant to drug discovery:

-

4-Quinolinone: The scaffold of the antibiotic class. It exhibits tautomerism between the 4-oxo and 4-hydroxy forms, though the 4-oxo tautomer predominates in neutral solution and the solid state.[2]

-

2-Quinolinone (Carbostyril): The scaffold often associated with CNS activity and kinase inhibition.[2]

Tautomeric Considerations

Understanding the keto-enol tautomerism is critical for binding affinity modeling.[2] In the case of 4-quinolinones, the hydrogen bond donor/acceptor profile changes significantly between tautomers, influencing how the molecule docks into the ATP-binding pocket of kinases or the DNA-cleavage core of topoisomerases.

Part 2: The Antibiotic Revolution (4-Quinolinones)[3]

The Serendipity of Discovery

The history of quinolones is a testament to the value of analyzing impurities. In 1962, George Lesher and colleagues at Sterling Drug were synthesizing chloroquine (an antimalarial). They isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which showed weak antibacterial activity.[2][3]

Optimization of this impurity led to Nalidixic Acid (technically a naphthyridone, but the pharmacophoric parent of quinolones). While effective against Gram-negative urinary tract infections, it lacked systemic potency.[2]

Mechanism of Action: The "Trapping" Model

Quinolones are unique because they do not kill bacteria by simply inhibiting an enzyme's catalytic turnover. Instead, they convert the bacterium's own enzymes into toxic machinery.

-

Target: DNA Gyrase (Gram-negative) and Topoisomerase IV (Gram-positive).[2]

-

Mechanism: These enzymes cut DNA to relieve supercoiling.[4] Quinolones bind to the Enzyme-DNA interface after the DNA has been cut but before it is resealed. This stabilizes the "cleavage complex," effectively freezing the enzyme on the DNA.

-

Lethality: The accumulation of double-strand breaks triggers the SOS response and ultimately cell death.

Figure 1: The "Poisoning" mechanism of quinolones.[2] The drug stabilizes the broken DNA state, preventing religation.

Structure-Activity Relationship (SAR) Evolution

The transition from "Quinolones" to "Fluoroquinolones" marked the golden era of this scaffold.

| Generation | Key Modification | Representative Drug | Impact |

| 1st | N-1 alkylation | Nalidixic Acid | Gram(-) only.[2] Poor tissue distribution.[2] |

| 2nd | C-6 Fluorine | Norfloxacin, Ciprofloxacin | The Breakthrough. C6-F vastly improves potency against DNA gyrase and cell penetration.[2] |

| 2nd | C-7 Piperazine | Ciprofloxacin | Expands spectrum to Pseudomonas.[2] Improves pharmacokinetic profile.[1][2] |

| 3rd/4th | C-8 Methoxy / N-1 Cyclopropyl | Moxifloxacin | Improved Gram(+) activity (targeting Topo IV) and reduced resistance liability.[2] |

Part 3: Beyond Antibiotics (The CNS Expansion)

While 4-quinolinones dominated anti-infectives, the 3,4-dihydro-2-quinolinone (carbostyril) scaffold found success in neuropsychiatry.[2]

Case Study: Aripiprazole (Abilify)

Aripiprazole represents a departure from the "blocker" mentality of early antipsychotics. It acts as a partial agonist at dopamine D2 receptors.[5][6]

-

Chemical Logic: The dihydroquinolinone headgroup serves as a bioisostere for the catechol moiety of dopamine, allowing receptor recognition without full activation. This "stabilizing" effect reduces side effects associated with complete dopamine blockade.

Part 4: Synthetic Methodologies

The Classic Approach: Gould-Jacobs Reaction

For decades, the Gould-Jacobs reaction has been the industrial standard for synthesizing the 4-quinolinone core.[2][7] It is robust, scalable, and utilizes inexpensive starting materials.

Figure 2: The Gould-Jacobs synthetic pathway.[2] Note the high temperature required for the cyclization step.[7]

Modern Synthetic Protocols

While Gould-Jacobs is effective, it requires harsh thermal conditions (250°C).[2][7] Modern medicinal chemistry utilizes metal-catalyzed approaches for milder conditions and greater functional group tolerance.[2]

-

Pd-Catalyzed Carbonylation: Using aryl halides and amino-alkenes under CO atmosphere.[2]

-

C-H Activation: Direct functionalization of the quinolinone core using Rhodium or Copper catalysis.

Part 5: Experimental Protocol

Protocol: Synthesis of 4-Hydroxy-6-fluoro-3-quinolinecarboxylic Acid Ethyl Ester

This protocol demonstrates the critical cyclization step used in the synthesis of fluoroquinolone precursors.[2]

Safety Warning: This reaction involves high temperatures (250°C+).[2] Use a blast shield and ensure the apparatus is free of moisture to prevent "bumping" of hot oil.

Reagents:

-

3-Fluoroaniline (1.0 eq)[2]

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[2]

-

Diphenyl ether (Dowtherm A) (Solvent, 10 mL/g of reactant)

Step-by-Step Methodology:

-

Condensation (The Enamine Formation):

-

In a round-bottom flask equipped with a Dean-Stark trap, combine 3-fluoroaniline and EMME.[2]

-

Heat to 110–120°C for 2 hours.

-

Checkpoint: Monitor the collection of ethanol in the trap. The reaction is complete when ethanol evolution ceases.

-

Result: Formation of diethyl (3-fluoroanilino)methylenemalonate.[2]

-

-

Thermal Cyclization (The Gould-Jacobs Step):

-

Critical: Pre-heat the Diphenyl ether in a separate vessel to 255°C (reflux).

-

Add the crude intermediate from Step 1 dropwise into the boiling Diphenyl ether.

-

Why dropwise? This maintains the high temperature required for the activation energy of the electrocyclic ring closure. Adding it all at once would cool the solvent and stall the reaction.

-

Continue reflux for 45–60 minutes.

-

Allow the mixture to cool slowly to room temperature. The product usually precipitates out of the oily solvent.

-

-

Isolation:

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link[2]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link[2]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link[2]

-

Kikuchi, T., et al. (1995). Pharmacological profile of OPC-14597 (Aripiprazole), a novel antipsychotic agent. Journal of Pharmacology and Experimental Therapeutics. Link

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use.[1][8] Journal of Antimicrobial Chemotherapy. Link

Sources

- 1. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy)-3,4-dihydro-2(1H)-quinolinone | C23H27Cl2N3O2 | CID 25145107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is Nalidixic Acid used for? [synapse.patsnap.com]

- 5. What is core patent covering Aripiprazole? [synapse.patsnap.com]

- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. microbiologyresearch.org [microbiologyresearch.org]

Spectroscopic Characterization of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one: A Technical Guide

Topic: Spectroscopic Characterization of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists

Executive Summary & Structural Context

This compound (CAS: 382641-01-2) represents a critical scaffold in medicinal chemistry, often synthesized via the Mannich reaction.[1] This compound combines the pharmacologically active 4-quinolone core—known for antibacterial and anticancer properties—with a morpholine moiety to modulate solubility and pharmacokinetic profiles.

For the analytical scientist, this molecule presents a specific set of characterization challenges:

-

Tautomeric Equilibrium: Distinguishing the 4-quinolone (keto) form from the 4-hydroxyquinoline (enol) form.

-

Mannich Base Stability: Confirming the integrity of the C3-methylene bridge, which can be susceptible to retro-Mannich fragmentation under thermal stress.

-

Solubility Profiles: Overcoming aggregation-induced signal broadening in NMR.

This guide provides a rigorous, self-validating workflow for the structural confirmation of this compound, moving beyond simple data listing to causal analysis.

Synthesis & Structural Logic

To interpret the spectra, one must understand the origin of the signals. The compound is typically generated by the aminomethylation of 2-methylquinolin-4(1H)-one at the electron-rich C3 position.

Characterization Workflow Diagram

Figure 1: Integrated workflow for the isolation and validation of the target Mannich base.

Spectroscopic Modalities

Mass Spectrometry (MS)

Objective: Confirm molecular weight and assess the stability of the Mannich linkage.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive mode is preferred due to the basic nitrogen atoms.

-

Primary Signal: Look for the protonated molecular ion

. -

Fragmentation Pattern (Self-Validation): Mannich bases often undergo characteristic fragmentation.

-

Retro-Mannich Cleavage: Loss of the morpholine-methylene fragment.

-

Morpholine Loss: A neutral loss of 87 Da (morpholine) or 86 Da (morpholine radical) is common in high-energy collisions.

-

| Fragment | Interpretation | Diagnostic Value |

| [M+H]+ | Parent Ion | Primary Confirmation |

| [M - Morpholine]+ | Cleavage at N-CH2 bond | Confirms N-substitution |

| [M - CH2-Morpholine]+ | Cleavage at C3-CH2 bond | Confirms C3 substitution |

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the quinolone core from precursors and confirm the morpholine ether linkage.

-

Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).

-

Key Bands:

-

ν(C=O) Amide/Vinylogous Amide: 1620–1640 cm⁻¹. Note: This is lower than typical ketones due to conjugation with the nitrogen lone pair and internal H-bonding.

-

ν(N-H): Broad band at 3100–3400 cm⁻¹.

-

ν(C-O-C): Strong band at ~1110 cm⁻¹ (characteristic of the morpholine ring).

-

ν(C=C) Aromatic: 1500–1600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR)

Objective: The definitive structural proof. NMR must confirm the presence of the methylene bridge connecting the quinolone and morpholine rings.

Solvent Choice: DMSO-d6 is the standard.[2] Quinolones have poor solubility in CDCl3 and often aggregate, leading to broad lines. DMSO disrupts aggregation and sharpens the exchangeable NH proton signal.

1H NMR Analysis (400 MHz, DMSO-d6)

The spectrum is defined by three distinct regions: the aliphatic morpholine/methyl zone, the diagnostic bridge singlet, and the aromatic region.

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH | 11.0 – 12.0 | Broad Singlet | 1H | Exchangeable amide proton. Confirms "one" tautomer. |

| Ar-H (5) | 8.0 – 8.1 | Doublet (d) | 1H | Deshielded by peri-carbonyl effect. |

| Ar-H (7,8) | 7.5 – 7.7 | Multiplet (m) | 2H | Standard aromatic signals.[2] |

| Ar-H (6) | 7.3 – 7.4 | Triplet (t) | 1H | Standard aromatic signal. |

| Bridge | 3.50 – 3.70 | Singlet (s) | 2H | Critical Signal. Connects C3 to Morpholine N. |

| Morph-O | 3.55 – 3.65 | Triplet (t) | 4H | O-CH2 protons (deshielded by oxygen). |

| Morph-N | 2.40 – 2.50 | Triplet (t) | 4H | N-CH2 protons (often overlaps with DMSO/Methyl). |

| 2-Me | 2.40 – 2.60 | Singlet (s) | 3H | Methyl group at C2.[3] |

Critical Validation Step: The integration ratio between the 2-Methyl singlet (3H) and the Bridge singlet (2H) must be exactly 3:2 . Any deviation suggests contamination with the bis-Mannich product (a common impurity where two quinolone units are linked).

13C NMR Analysis (100 MHz, DMSO-d6)

-

Carbonyl (C4): ~176 ppm.

-

C2 (C-Me): ~150 ppm (Quaternary).

-

C3 (C-Bridge): ~115–120 ppm. Note: This carbon is shielded relative to C2.

-

Aromatic Carbons: 118–140 ppm.

-

Morpholine Carbons: ~66 ppm (O-CH2) and ~53 ppm (N-CH2).

-

Bridge Methylene: ~50–55 ppm.

-

2-Methyl: ~19–22 ppm.

Experimental Protocol: NMR Sample Preparation

To ensure reproducibility and avoid artifacts:

-

Mass: Weigh 5–10 mg of the dried solid.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Dissolution: Sonicate for 2 minutes. If the solution is cloudy, warm gently to 40°C. Do not filter through cotton if possible, as cellulose fibers can introduce impurities; use glass wool or PTFE filters if necessary.

-

Reference: Ensure the DMSO residual peak is referenced to 2.50 ppm.

Structural Logic Diagram (Graphviz)

The following diagram illustrates the connectivity logic used to assign the NMR signals, specifically focusing on the HMBC (Heteronuclear Multiple Bond Correlation) pathways that definitively prove the structure.

Figure 2: HMBC connectivity network. The convergence of correlations from the 2-Methyl group and the Methylene Bridge onto the C2/C3 carbons definitively proves the regiochemistry of the substitution.

References

-

Synthesis and Mannich Reaction of Quinolones: Hlaváč, J., et al. (2017).[4][5] "Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction." PLOS ONE, 12(5), e0175364. [Link] (Note: Provides analogous spectral data for the 2-amino derivative, validating the bridge and morpholine assignments).

-

General Spectroscopic Data for 2-Methyl-4-Quinolones: Ajani, O. O., et al. (2017). "Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4(3H)-one Derivatives." Oriental Journal of Chemistry, 33(2).[1][2] [Link] (Note: While focusing on quinazolinones, this reference establishes the expected shifts for the 2-methyl and aromatic regions in fused heterocyclic systems).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. The proton NMR spectral information shown in this problem is for a compou.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Bioactivity for 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one: A Technical Guide

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a rationale-driven approach, emphasizing the "why" behind each experimental choice. By integrating established computational techniques with a focus on self-validating systems, this guide serves as a practical and authoritative resource for virtual screening and lead compound characterization. We will explore a multi-faceted strategy encompassing target identification, molecular docking, ADMET profiling, and Quantitative Structure-Activity Relationship (QSAR) modeling to build a robust predictive model for the biological activity of this novel quinolinone derivative.

Introduction: The Quinolinone Scaffold and the Promise of In Silico Screening

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The specific compound of interest, this compound, represents a novel derivative with potential therapeutic applications.[3] Traditional wet-lab screening is a resource-intensive and time-consuming process. In silico bioactivity prediction offers a powerful alternative, enabling rapid and cost-effective preliminary assessment of a compound's potential pharmacological profile.[4][5][6] This guide will delineate a rigorous computational workflow to predict the bioactivity of this molecule, providing a solid foundation for subsequent experimental validation.

Our approach is grounded in the principle of "predictive confidence." Each step is designed to build upon the last, creating a cascade of evidence that either supports or refutes a particular biological hypothesis. We will begin by identifying potential protein targets, then simulate the binding interactions, predict the compound's pharmacokinetic properties, and finally, build a model to correlate its structure with its predicted activity.

Workflow Overview: A Multi-pronged Approach to Bioactivity Prediction

The in silico analysis of this compound will follow a structured, multi-step workflow. This process is designed to be iterative, with the results from each stage informing the next.

Caption: A multi-phase workflow for in silico bioactivity prediction.

Phase 1: Target Identification and Preparation - Laying the Foundation

The initial and most critical step is to identify potential biological targets for our compound. An incorrect or poorly validated target will render all subsequent computational efforts futile. We will employ a two-pronged approach for robust target identification.

Ligand Preparation

The accuracy of any in silico model begins with the correct representation of the molecule of interest.

Protocol 3.1: Ligand Preparation

-

Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert to 3D: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand. Software such as Avogadro or UCSF Chimera can be used for this purpose.

-

Save in Appropriate Format: Save the prepared ligand structure in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina, .mol2, or .sdf).

Target Identification: Casting a Wide Net

We will utilize both literature-based and computational approaches to identify a high-probability list of potential protein targets.

-

Literature and Database Review: A thorough search of scientific databases such as PubMed, Scopus, and the ChEMBL database is essential. The query should focus on the known biological activities of quinolinone derivatives. This will provide a list of protein families and specific targets that are known to interact with similar scaffolds. For instance, quinolin-4(1H)-one derivatives have been investigated as inhibitors of VEGFR-2, a key target in cancer therapy.[7]

-

Reverse Docking: This computational technique involves docking our ligand against a large library of protein structures to identify potential binding partners. Servers like PharmMapper and SuperPred can be employed for this purpose.

Rationale: Combining literature review with reverse docking provides a powerful synergy. The literature provides a curated list of historically relevant targets, while reverse docking offers an unbiased screen against a vast array of proteins, potentially uncovering novel interactions.

Protein Preparation

Once potential targets are identified, their 3D structures must be prepared for docking simulations.

Protocol 3.3: Protein Preparation

-

Retrieve Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably co-crystallized with a ligand.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms, as they are often missing from PDB files.

-

Repair any missing residues or atoms using tools like Modeller or the "Dunbrack rotamer library" function in UCSF Chimera.

-

-

Protonation and Charge Assignment: Assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4). This can be done using tools like H++ or the PDB2PQR server.

-

Define the Binding Site: Identify the active site or binding pocket of the protein. If a co-crystallized ligand is present, the binding site can be defined based on its location. Otherwise, binding pocket prediction tools like CASTp or SiteHound can be used.

-

Save in Docking-Ready Format: Convert the prepared protein structure into the appropriate format for the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Phase 2: Interaction and Property Analysis - Probing the Potential

With prepared ligand and protein structures, we can now simulate their interaction and predict the compound's drug-like properties.

Molecular Docking: Simulating the "Hand-in-Glove" Fit

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output provides a binding affinity score (e.g., kcal/mol) and the predicted binding pose.[6][8]

Protocol 4.1: Molecular Docking with AutoDock Vina

-

Prepare Grid Box: Define a grid box that encompasses the entire binding site of the target protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

-

Configure Docking Parameters: Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but improves the reliability of the results.

-

Run Docking Simulation: Execute the docking simulation using AutoDock Vina.

-

Analyze Results:

-

Examine the predicted binding affinities. Lower (more negative) values indicate stronger binding. For example, docking studies of quinoline derivatives against COX enzymes have shown scores in the range of -5.87 to -8.56 Kcal/mol for active compounds.[9]

-

Visualize the top-ranked binding poses using software like PyMOL or UCSF Chimera.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the binding pocket.

-

Trustworthiness: To ensure the validity of the docking protocol, a re-docking experiment should be performed. This involves docking the co-crystallized ligand back into its original binding site. A low root-mean-square deviation (RMSD) value (typically < 2 Å) between the docked pose and the crystallographic pose indicates a reliable docking protocol.

Caption: A streamlined workflow for molecular docking simulations.

ADMET Prediction: Assessing Drug-Likeness

A compound with excellent binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[10] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is therefore a crucial step to reduce late-stage attrition in drug development.[11][12][13]

Methodology: A variety of online tools and software packages can be used for ADMET prediction, such as SwissADME, pkCSM, and admetSAR.[14] These tools use predictive models based on large datasets of known drugs and their properties.

Key Parameters to Assess:

| Parameter Category | Specific Parameters | Desired Range/Outcome |

| Physicochemical | Molecular Weight (MW) | < 500 g/mol |

| LogP (Lipophilicity) | -0.4 to +5.6 | |

| Hydrogen Bond Donors (HBD) | ≤ 5 | |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | |

| Topological Polar Surface Area (TPSA) | < 140 Ų | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeability | Dependent on target (e.g., CNS vs. peripheral) | |

| CYP450 Inhibition | Non-inhibitor of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | |

| Toxicity | AMES Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogenic | |

| hERG Inhibition | Low risk |

Rationale: Early assessment of ADMET properties helps to identify potential liabilities that could lead to late-stage attrition in the drug development pipeline.[14] By flagging potential issues early, we can prioritize compounds with more favorable drug-like profiles.

Phase 3: Model Building and Validation - From Data to Prediction

This phase focuses on building predictive models that can be used to screen virtual libraries of related compounds or to guide the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[6][15]

Protocol 5.1: QSAR Model Development

-

Dataset Collection: Curate a dataset of quinolinone derivatives with known biological activity against a specific target. This data can be obtained from databases like ChEMBL.

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. Software like PaDEL-Descriptor or RDKit can be used.

-

Model Building: Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build a model that relates the descriptors to the biological activity.[8]

-

Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds). Key validation metrics include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).[16][17]

Expertise: A robust QSAR model should have high statistical significance and predictive power. It is crucial to avoid overfitting the model to the training data.

Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target.[18][19]

Methodology: Pharmacophore models can be generated using either ligand-based or structure-based approaches.[20][21]

-

Ligand-based: This approach is used when a set of active compounds is known, but the 3D structure of the target is not. The model is built by aligning the active compounds and identifying common chemical features.

-

Structure-based: This approach is used when the 3D structure of the protein-ligand complex is available. The model is generated by identifying the key interactions between the ligand and the protein.

Application: The generated pharmacophore model can be used as a 3D query to screen large compound databases to identify novel molecules with the desired chemical features.[20][22]

Phase 4: Data Synthesis and Hypothesis Generation - Connecting the Dots

The final phase involves integrating all the data generated from the previous steps to formulate a coherent biological hypothesis for this compound.

Data Integration and Analysis:

-

Cross-reference Docking and ADMET: Does the compound exhibit strong binding to a particular target and also possess a favorable ADMET profile?

-

Correlate Docking with QSAR: Do the key interactions identified in the docking simulations align with the important descriptors in the QSAR model?

-

Pharmacophore as a Filter: Does our compound fit the pharmacophore model for the identified target?

Biological Hypothesis Generation:

Based on the integrated data, we can formulate a specific and testable hypothesis. For example: "this compound is a potent inhibitor of protein kinase X, exhibiting strong binding affinity through hydrogen bonding with residue Y and hydrophobic interactions with residue Z. Its predicted favorable ADMET profile suggests it is a promising candidate for further preclinical development as an anti-inflammatory agent."

Conclusion: From In Silico Prediction to Experimental Validation

This technical guide has outlined a comprehensive and rigorous in silico workflow for predicting the bioactivity of this compound. By following this multi-faceted approach, researchers can gain valuable insights into the potential pharmacological profile of this novel compound, thereby guiding and prioritizing subsequent wet-lab experiments. It is crucial to remember that in silico predictions are not a substitute for experimental validation but rather a powerful tool to accelerate the drug discovery process. The hypotheses generated from this computational analysis should be tested through in vitro and in vivo studies to confirm the predicted bioactivity.

References

- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes |...

- Drug Discovery Pro.

- Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?

- PMC. (2026, February 15).

- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.

- MDPI. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach.

- Protheragen. ADMET Prediction.

- Read by QxMD.

- ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.

- NIH.

- Deep Origin. (2025, January 10).

- Beilstein Journals. (2016, December 12).

- Patsnap Synapse. (2025, May 21).

- Longdom Publishing. Chemoinformatics and its Bioactivity Prediction in Drug Discovery.

- Walsh Medical Media. (2025, June 28). Computational Approaches in Drug Discovery and Development.

- Research Journal of Pharmacy and Technology. (2025, April 10).

- PMC. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.

- Frontier in Medical and Health Research. (2025, August 1). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)

- ResearchG

- MDPI. (2014, June 25). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)

- MDPI. (2022, December 29). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis.

- International Journal of Pharmaceutical Sciences Review and Research. (2024, May 25).

- Benchchem. In Silico Prediction of 3-Methylthio-quinoline Bioactivity: A Technical Guide.

- Semantic Scholar. (2023, January 9).

- PMC. (2024, July 4).

- PubMed. (2025, March 15).

- Ukrainian Chemistry Journal. (2021, June 25). IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE)

- PMC. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.

- International Journal of Multidisciplinary Research and Development. (2022, February 22). QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, April 1). Qsar Study for Antimicrobial Activity of Quinoline Based Quinazolinone -4- Thiazolidinone Heterocycles.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- Synthetic Approaches and Biological Activities of Quinoline Deriv

- BLDpharm. 382641-01-2|this compound.

- PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- MDPI. (2025, January 3).

- MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.

- ResearchGate. Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,...

- PMC. Biologically active quinoline and quinazoline alkaloids part I.

- LOCKSS. (2004, August 23). and 1-methyl- 3-methylsulfinyl-4-substituted 2(1h)-quinolinones.

- PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 382641-01-2|this compound|BLD Pharm [bldpharm.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are computational methods in drug discovery? [synapse.patsnap.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. fmhr.net [fmhr.net]

- 8. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 9. rjptonline.org [rjptonline.org]

- 10. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 11. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. login.medscape.com [login.medscape.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. allsubjectjournal.com [allsubjectjournal.com]

- 18. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 19. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 20. columbiaiop.ac.in [columbiaiop.ac.in]

- 21. mdpi.com [mdpi.com]

- 22. fiveable.me [fiveable.me]

The Therapeutic Potential of Quinoline Derivatives in Infectious Diseases: Mechanisms, QSAR, and Screening Workflows

Executive Summary

As a Senior Application Scientist overseeing drug discovery campaigns, I approach the quinoline scaffold not merely as a chemical class, but as a highly tunable pharmacophore. The nitrogen-containing bicyclic structure of quinoline provides exceptional structural versatility, allowing it to penetrate complex biological membranes and form stable interactions with diverse enzymatic targets[1]. In the landscape of infectious diseases—where antimicrobial resistance (AMR) rapidly outpaces new drug approvals—quinoline derivatives have proven indispensable. From historically disrupting the Plasmodium life cycle to modern interventions targeting multidrug-resistant Mycobacterium tuberculosis (MDR-TB), this whitepaper deconstructs the mechanistic paradigms, quantitative structure-activity relationships (QSAR), and the self-validating experimental workflows required to develop next-generation quinoline therapeutics.

Mechanistic Paradigms of Quinoline Scaffolds

The efficacy of quinoline derivatives stems from their ability to selectively disrupt critical pathogenic life-cycle processes without inducing catastrophic off-target toxicity in human host cells.

Antimalarial Pathway (Heme Polymerase Inhibition): In Plasmodium falciparum, the parasite degrades host hemoglobin in its acidic food vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into an inert crystalline structure known as hemozoin. 4-aminoquinolines, such as chloroquine, accumulate in this acidic compartment, bind directly to the free heme, and cap the growing heme polymer[2][3]. This blockade inhibits heme polymerase activity, leading to a lethal accumulation of toxic free heme that destroys the parasite's membrane integrity[2].

Antimycobacterial Pathway (ATP Synthase Inhibition): The diarylquinoline bedaquiline represents a paradigm shift in treating MDR-TB. Unlike traditional antibiotics that target actively dividing cells, bedaquiline targets the energy metabolism of M. tuberculosis in both replicating and dormant states[4]. It specifically binds to the c-ring (and potentially the ε-subunit) of the mycobacterial F1Fo-ATP synthase[5]. This binding stalls the rotation of the c-ring, uncoupling the proton motive force from ATP synthesis, ultimately leading to profound energy starvation and bactericidal cell death[4][5].

Mechanisms of action for quinoline derivatives in antimalarial and antimycobacterial pathways.

Beyond these primary indications, quinoline derivatives are increasingly recognized for their broad-spectrum antiviral and antibacterial properties. Recent synthetic protocols have yielded trifluoromethyl-substituted quinolines that effectively inhibit the replication of viruses such as Zika and Hepatitis C by interfering with viral entry and replication machinery[6].

Quantitative Structure-Activity Relationships (QSAR) & Pharmacokinetics

To optimize the quinoline scaffold, medicinal chemists manipulate specific functional groups to enhance target affinity while minimizing pharmacokinetic liabilities (e.g., hERG channel inhibition, which causes cardiotoxicity). The table below summarizes the comparative QSAR and pharmacokinetic profiles of key quinoline derivatives.

| Compound | Infectious Target | Primary Mechanism of Action | IC50 / MIC Range | Key Pharmacokinetic Trait |

| Chloroquine | Plasmodium falciparum | Heme polymerase inhibition | 5 - 25 nM | High volume of distribution; accumulates in acidic vacuoles. |

| Mefloquine | Plasmodium spp. | Heme binding / Ribosomal disruption | 10 - 50 nM | Extensive enterohepatic recirculation; long half-life. |

| Bedaquiline | M. tuberculosis | ATP synthase (c-ring) inhibition | 0.03 - 0.12 µg/mL | High lipophilicity; extensive tissue binding; CYP3A4 substrate. |

| TBAJ-876 | M. tuberculosis | ATP synthase inhibition | 0.003 - 0.01 µg/mL | Structural analog of bedaquiline with reduced hERG liability. |

| Ciprofloxacin | Gram-negative bacteria | DNA gyrase / Topoisomerase IV inhibition | 0.01 - 2.0 µg/mL | Fluoroquinolone derivative; excellent oral bioavailability. |

Experimental Workflow: High-Throughput Screening & Validation

In drug development, identifying a novel quinoline hit requires a robust, self-validating screening cascade. The following protocol outlines the phenotypic screening of a quinoline library against M. tuberculosis using a Resazurin Microtiter Assay (REMA), followed by target deconvolution.

Step-by-Step Methodology: Resazurin Microtiter Assay (REMA)

Step 1: Compound Preparation and Plate Formatting

-

Action: Array the quinoline library into 384-well plates using acoustic liquid handling (e.g., Echo 550).

-

Causality: Acoustic dispensing eliminates volumetric errors associated with traditional pipetting. We strictly normalize the final DMSO concentration to 0.5% across all wells. This is critical because higher solvent concentrations induce spontaneous cytotoxicity, generating false-positive hit rates that waste downstream validation resources.

Step 2: Pathogen Inoculation

-

Action: Culture M. tuberculosis H37Rv to a mid-logarithmic growth phase (OD600 = 0.4–0.6). Dilute the culture to

CFU/mL in Middlebrook 7H9 broth and dispense 40 µL into the 384-well plates. -

Causality: Synchronizing the culture to the mid-log phase ensures that the bacterial population is actively respiring. Because we are screening for compounds that disrupt energy metabolism (like ATP synthase inhibitors), the bacteria must be highly metabolically active to observe a distinct phenotypic shift[4].

Step 3: Resazurin Addition and Incubation

-

Action: Incubate the plates at 37°C for 7 days. Add 5 µL of 0.025% resazurin solution to each well and incubate for an additional 24 hours.

-

Causality: Resazurin acts as a terminal electron acceptor. Viable, respiring cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. We choose resazurin over ATP-luminescence assays here because it provides an orthogonal readout that is less susceptible to interference from the intrinsic autofluorescence or quenching properties of the quinoline rings themselves.

Step 4: Data Acquisition and Self-Validation

-

Action: Measure fluorescence at Ex/Em 560/590 nm. Calculate the Z'-factor for each plate using the formula:

. -

Causality: A screening protocol must be self-validating. By calculating the Z'-factor using our positive control (1 µM Bedaquiline) and negative control (0.5% DMSO), we mathematically prove the assay's robustness. A Z'-factor > 0.6 confirms that the separation between the hit threshold and background noise is statistically significant, allowing us to confidently advance compounds with an MIC < 1 µM.

High-throughput screening and validation workflow for novel quinoline-based therapeutics.

Future Perspectives: Overcoming Resistance

The primary threat to quinoline efficacy is the upregulation of pathogenic efflux pumps (e.g., PfCRT in Plasmodium and MmpL5 in M. tuberculosis). Future drug development must focus on dual-action hybrids—conjugating the quinoline core with efflux pump inhibitors or utilizing combination therapies. By understanding the precise causality of resistance mechanisms, we can rationally design quinoline derivatives that evade expulsion, securing their therapeutic potential for decades to come.

References

- Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. NIH.

- Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis. NIH.

- Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. NIH.

- A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines.

- Synthetic and medicinal perspective of quinolines as antiviral agents. NIH.

- Nopol-Based Quinoline Deriv

Sources

- 1. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Quinolinone Cytotoxicity

Introduction: The Quinolinone Scaffold in Drug Discovery

Quinolinone derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Notably, many of these scaffolds are being investigated as potent anticancer agents.[3][4] These compounds can exert cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and interference with DNA replication processes.[3][4][5][6]

The initial evaluation of any novel quinolinone compound in a drug discovery pipeline hinges on a robust and reliable assessment of its cytotoxic potential. In vitro cytotoxicity assays are the cornerstone of this preliminary screening, providing critical data on a compound's potency and its effect on cell viability and proliferation.[7][8] This guide offers a detailed framework for researchers, scientists, and drug development professionals, outlining field-proven protocols for the most common and informative in vitro assays used to characterize the cytotoxic profile of quinolinone derivatives.

Section 1: Foundational Principles and Pre-Assay Considerations

Before embarking on specific assay protocols, several foundational elements must be addressed to ensure the generation of high-quality, reproducible data. The choices made at this stage are critical for the correct interpretation of cytotoxicity results.

Strategic Selection of Cell Lines

The choice of cell line is paramount and should be directly guided by the therapeutic goal of the compound being tested.

-

Relevance to Disease: Select cell lines that are representative of the target disease. For anticancer drug screening, a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, liver, lung) is often employed.[1] Commonly used lines include MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer).[3][4][5]

-

Normal Cell Controls: To assess the selectivity of a quinolinone derivative, it is crucial to test its cytotoxicity against a non-cancerous, "normal" cell line in parallel.[9] A high selectivity index (SI)—the ratio of the IC50 in normal cells to the IC50 in cancer cells—is a desirable characteristic for a potential drug candidate, indicating a wider therapeutic window.[10] Fibroblast cell lines like L929 or primary cells are often used for this purpose.[11][12]

-

Cell Culture Conditions: Maintain consistent and optimal culture conditions (media, temperature, CO2, humidity) as variations can significantly impact cellular health and response to treatment.[13]

| Cell Line | Cancer Type | Commonly Used For |

| MCF-7 | Breast Adenocarcinoma | Studies on estrogen receptor-positive breast cancer |

| HepG2 | Hepatocellular Carcinoma | Liver cancer studies and drug metabolism |

| HCT-116 | Colorectal Carcinoma | Colon cancer research, apoptosis studies |

| A549 | Lung Carcinoma | Lung cancer and respiratory-related studies |

| K-562 | Chronic Myeloid Leukemia | Leukemia and hematopoietic cancer research |

| HeLa | Cervical Adenocarcinoma | General cancer research, cell cycle studies |

| L929 | Mouse Fibroblast | Normal cell control for selectivity studies |

Compound Management: Solubility and Stability

Quinolinone derivatives, being largely hydrophobic, often present solubility challenges in aqueous cell culture media.[14]

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions of these compounds.[13] It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically kept below 0.5%.

-

Vehicle Control: Every experiment must include a "vehicle control" group. These cells are treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure that any observed cytotoxicity is due to the quinolinone compound and not the solvent itself.

-

Stability: The stability of quinolinone compounds can be affected by factors such as pH, light, and temperature.[14] It is advisable to prepare fresh dilutions from a stock solution for each experiment and to minimize exposure to light.

Section 2: Core Protocols for Cytotoxicity Assessment